![molecular formula C11H11N3 B3050332 2-N-phenylpyridine-2,4-diamine CAS No. 25194-51-8](/img/structure/B3050332.png)
2-N-phenylpyridine-2,4-diamine
Overview
Description
Scientific Research Applications
Anticancer Applications
The fluorinated heterocycles, including 2-N-phenylpyridine-2,4-diamine, have been investigated for their anticancer properties. These compounds exhibit in vivo and in vitro activities against cancer cells. Some fluorinated heterocycles even rival or surpass the potency of reference drugs. Importantly, they often demonstrate a favorable safety index by minimizing cytotoxicity in non-cancerous cell lines .
Antimicrobial Properties
2-N-phenylpyridine-2,4-diamine and related fluorinated heterocycles also exhibit antimicrobial activity. Researchers have explored their effectiveness against various pathogens, including bacteria and fungi. These compounds could serve as lead structures for designing new antimicrobial agents .
Palladium Complexes and Catalysis
In the field of organometallic chemistry, 2-N-phenylpyridine-2,4-diamine participates in the formation of Pd(II), Pd(III), and Pd(IV) cyclometallated complexes. These complexes play a crucial role in catalytic reactions, such as cross-coupling reactions and C–H activation. Their applications extend to synthetic methodologies and pharmaceutical synthesis .
Electroluminescent Materials
Fluorinated heterocycles, including 2-N-phenylpyridine-2,4-diamine, find use in electroluminescent devices. These compounds serve as building blocks for organic light-emitting diodes (OLEDs) and other optoelectronic applications. Their ability to emit light efficiently makes them valuable in display technologies .
Photophysical Properties
Researchers have explored the photophysical properties of 2-N-phenylpyridine-2,4-diamine. These include absorption and emission spectra, quantum yields, and excited-state lifetimes. Understanding these properties aids in designing novel materials for sensors, imaging agents, and photovoltaic devices.
Biological Sensing and Imaging
Due to its unique structure, 2-N-phenylpyridine-2,4-diamine can act as a fluorescent probe. Researchers have utilized it for biological sensing and imaging applications. Whether detecting specific biomolecules or visualizing cellular processes, this compound contributes to the field of bioimaging .
Safety and Hazards
properties
IUPAC Name |
2-N-phenylpyridine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H3,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMJABNEAAUEDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308107 | |
Record name | N2-Phenyl-2,4-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-phenylpyridine-2,4-diamine | |
CAS RN |
25194-51-8 | |
Record name | N2-Phenyl-2,4-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25194-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-Phenyl-2,4-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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